![molecular formula C19H19N3O4S2 B2878113 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 865176-32-5](/img/structure/B2878113.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
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Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide, also known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Scientific Research Applications
The compound known as “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide” has several potential applications in scientific research. Below is a comprehensive analysis focusing on six unique applications, each detailed in its own section.
Cytotoxic Activity
This compound has been studied for its potential cytotoxic effects. Research suggests that derivatives of benzo[d]thiazol-2(3H)-one, which share a similar structure with our compound of interest, have shown good cytotoxicity against human cancer cell lines such as MCF-7 and HeLa . This indicates that our compound may also be explored for its anticancer properties, potentially leading to new cancer treatments.
Antibacterial Activity
Similar to its cytotoxic potential, the compound has also been associated with antibacterial activity. The structural analogs of this compound have demonstrated good to moderate antibacterial activity against various bacterial strains . This suggests that the compound could be used in the development of new antibacterial agents.
Pesticidal Agents
The compound’s derivatives have shown favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth . This implies that the compound could be synthesized into new pesticides, offering an alternative to current chemical pesticides.
Acaricidal Properties
In addition to its insecticidal potential, certain derivatives have also displayed lethality rates against spider mites . This acaricidal property could be beneficial in agricultural settings to protect crops from mite infestations.
Calcium Ion Release in Insect Neurons
Some derivatives of this compound have been found to activate the release of calcium ions in insect central neurons . This application could be crucial in understanding insect neurobiology and developing targeted insecticides that disrupt specific neural pathways.
Solvent Effects in Chemical Reactions
The compound’s structure is sensitive to variations in substrates and solvents, which can lead to different products. This property can be utilized in studying the effects of solvents on chemical reactions, potentially leading to more efficient synthesis methods .
properties
IUPAC Name |
3-phenoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-2-11-22-16-9-8-15(28(20,24)25)13-17(16)27-19(22)21-18(23)10-12-26-14-6-4-3-5-7-14/h2-9,13H,1,10-12H2,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJLKFNKRLRUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide |
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